Home > Products > Screening Compounds P31524 > (S)-Citalopram-d6 Oxalate
(S)-Citalopram-d6 Oxalate - 1217733-09-9

(S)-Citalopram-d6 Oxalate

Catalog Number: EVT-1441446
CAS Number: 1217733-09-9
Molecular Formula: C22H23FN2O5
Molecular Weight: 420.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Citalopram Oxalate

Compound Description: Citalopram oxalate is a racemic mixture of (R)-citalopram and (S)-citalopram, commonly marketed as an antidepressant under the brand name Celexa™. It functions as a selective serotonin reuptake inhibitor (SSRI). []

Relevance: Citalopram oxalate is the racemic precursor to (S)-citalopram-d6 oxalate. The two compounds share an identical chemical structure except for the six deuterium atoms replacing six hydrogen atoms on the (S)-citalopram-d6 oxalate molecule. []

(S)-Citalopram Oxalate (Escitalopram Oxalate)

Compound Description: (S)-Citalopram oxalate, also known as escitalopram oxalate and marketed as Lexapro™, is the pharmacologically active S-enantiomer of citalopram. It is also a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. [, ]

Relevance: (S)-Citalopram oxalate is structurally identical to (S)-citalopram-d6 oxalate except for the six deuterium atoms replacing six hydrogen atoms on the latter molecule. (S)-Citalopram-d6 oxalate is likely a deuterated form of escitalopram oxalate, synthesized for research purposes such as metabolic studies or as an internal standard in analytical methods. [, , ]

(R)-Citalopram Oxalate

Compound Description: (R)-Citalopram oxalate is the less active enantiomer of citalopram. It has significantly lower binding affinity for the serotonin transporter compared to (S)-citalopram. []

Relevance: (R)-Citalopram oxalate, along with (S)-citalopram oxalate, constitutes the racemic citalopram oxalate. Understanding the properties of both enantiomers is crucial for studying the pharmacokinetics and pharmacodynamics of citalopram. [, ]

Overview

(S)-Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The introduction of deuterium atoms enhances the compound's stability and allows for improved tracking in pharmacokinetic studies. This compound is classified under pharmaceuticals and is particularly significant in scientific research related to neurotransmitter systems.

Source

(S)-Citalopram-d6 Oxalate is synthesized from the parent compound Citalopram, which is derived from the racemic mixture of its enantiomers. The synthesis typically involves the incorporation of deuterium atoms into specific positions of the Citalopram molecule, allowing for precise metabolic studies and enhanced analytical capabilities.

Classification

This compound falls under the category of pharmaceuticals, specifically as an antidepressant agent. It is recognized for its role in studying the pharmacodynamics and pharmacokinetics of Citalopram and its derivatives.

Synthesis Analysis

Methods

The synthesis of (S)-Citalopram-d6 Oxalate generally involves several chemical reactions that replace hydrogen atoms with deuterium. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with Citalopram or its precursors.
  2. Deuteration: Deuterium is introduced through various methods such as catalytic hydrogenation or exchange reactions.
  3. Formation of Oxalate Salt: The final step involves reacting the deuterated Citalopram with oxalic acid to form (S)-Citalopram-d6 Oxalate.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for (S)-Citalopram-d6 Oxalate is C20H15D6FN2O4C_{20}H_{15}D_{6}FN_{2}O_{4}, with a molecular weight of approximately 420.46 g/mol. The structure features a central carbon skeleton typical of SSRIs, modified by the presence of deuterium atoms.

Data

The presence of deuterium enhances the stability and tracking capabilities in metabolic studies, making it an invaluable tool for researchers investigating the pharmacokinetics of antidepressants .

Chemical Reactions Analysis

Reactions

(S)-Citalopram-d6 Oxalate undergoes various chemical reactions, including:

  • Oxidation: This can lead to the formation of carboxylic acids or ketones.
  • Reduction: Typically results in alcohols or amines.
  • Substitution: Involves replacing one functional group with another, often utilizing halogens or nucleophiles as reagents.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Halogens, amines.
Mechanism of Action

The mechanism of action for (S)-Citalopram-d6 Oxalate mirrors that of traditional Citalopram. It acts primarily as a selective serotonin reuptake inhibitor by blocking the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Process and Data

Research indicates that this mechanism plays a critical role in alleviating symptoms associated with depression and anxiety by modulating serotonin signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: Enhanced stability due to deuterium labeling.
  • Reactivity: Exhibits typical reactivity patterns associated with SSRIs, including susceptibility to hydrolysis under certain conditions.

Relevant analyses confirm that these properties contribute to its utility in both research and pharmaceutical applications .

Applications

(S)-Citalopram-d6 Oxalate has several scientific uses, including:

  • Chemistry: Utilized in pharmacokinetic studies to trace drug metabolism.
  • Biology: Helps investigate serotonin's role in neurotransmission and its behavioral effects.
  • Medicine: Aids in developing new antidepressant drugs by providing insights into their mechanisms of action.
  • Industry: Serves as a high-quality reference standard for analytical testing and quality control processes .
Introduction to (S)-Citalopram-d6 Oxalate

Chemical Identity and Structural Characteristics

(S)-Citalopram-d6 Oxalate possesses the systematic IUPAC name: (1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxalate. Its molecular structure features six deuterium atoms incorporated specifically at the N-methyl groups (N-CD₃ rather than N-CH₃), creating a distinct mass signature while maintaining the core pharmacological scaffold. The compound has a molecular formula of C₂₂H₁₇D₆FN₂O₅ and a molecular weight of 420.46 g/mol [4] [8].

The oxalate counterion (C₂H₂O₄) forms a stable crystalline complex with the protonated citalopram moiety, enhancing the compound's stability for storage and handling. Key structural elements include:

  • Chiral center: The S-configuration at the 1-position, essential for serotonin transporter (SERT) binding affinity
  • Benzofuran core: Provides structural rigidity
  • 4-Fluorophenyl group: Contributes to SSRI selectivity
  • Tertiary amine: Deuterium-labeled dimethylamino group on the propyl sidechain

Table 1: Molecular Characteristics of (S)-Citalopram-d6 Oxalate

PropertySpecificationAnalytical Method
Molecular FormulaC₂₂H₁₇D₆FN₂O₅High-res MS
Molecular Weight420.46 g/molCalculated
Exact Mass420.1968 DaMS
Deuterium PositionsN,N-dimethyl groups (6 deuterium atoms)NMR
Chiral Purity>99% ee (S-enantiomer)Chiral HPLC
Chemical Purity>95%HPLC-UV
Storage Conditions-20°C, protected from light and moistureStability studies

Spectroscopic characterization confirms the structure through:

  • NMR: Distinct chemical shifts for deuterated methyl groups (absence of proton signals at ~2.25 ppm)
  • Mass Spectrometry: Characteristic [M+H]+ peak at m/z 421.2 with diagnostic fragmentation pattern
  • Chiral HPLC: Retention time identical to non-deuterated escitalopram standard, confirming stereochemical integrity [1] [4] [8].

Role of Deuterium Isotopic Labeling in Pharmacological Research

Mechanistic Advantages of Deuterium Substitution

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, imparts unique properties when incorporated into pharmaceutical compounds. The carbon-deuterium bond exhibits greater bond strength (approximately 1-5 kcal/mol higher than C-H bonds) due to reduced zero-point vibrational energy. This phenomenon translates to:

  • Enhanced Metabolic Stability: Deuterated analogs resist cytochrome P450-mediated demethylation, the primary metabolic pathway for escitalopram. The kinetic isotope effect (KIE) slows oxidative N-demethylation by 3-5 fold in liver microsome studies [1] [3].
  • Extended Half-life: Reduced first-pass metabolism prolongs systemic exposure in pharmacokinetic models
  • Isotopic Differentiation: Creates a 6 Da mass shift from non-deuterated compound, enabling unambiguous detection in mass spectrometry

Table 2: Comparative Advantages of Deuterium Labeling in Pharmacological Research

CharacteristicNon-deuterated Escitalopram(S)-Citalopram-d6 OxalateResearch Advantage
Molecular Weight414.40 g/mol420.46 g/mol6 Da mass shift
N-Demethylation RateHigh (t₁/₂ ~2h in microsomes)Reduced (KIE=3.8)Metabolic stability studies
Mass Spectrometry Detectionm/z 415.2 [M+H]+m/z 421.2 [M+H]+Internal standard for LC-MS/MS
Metabolic ProfileComplex metabolite interferenceDistinct parent ion clusterClean metabolite identification
Isotopic PurityN/A>99% D6Quantitative precision

Analytical and Pharmacokinetic Applications

(S)-Citalopram-d6 Oxalate serves as the gold-standard internal standard for quantitative bioanalysis of escitalopram and its metabolites. Its applications include:

  • LC-MS/MS Quantification: Compensates for matrix effects and instrument variability in clinical pharmacokinetic studies, with CV <5% at LLOQ of 0.1 ng/mL
  • Metabolic Pathway Tracing: Differentiates administered drug from endogenous compounds in ADME (Absorption, Distribution, Metabolism, Excretion) studies
  • Protein Binding Studies: Enables precise measurement of free versus bound drug fractions via equilibrium dialysis
  • Drug-Drug Interaction Studies: Detects metabolic inhibition or induction by coadministered drugs through altered deuterated/non-deuterated metabolite ratios

Recent advances in mass spectrometry imaging (MSI) leverage the compound's isotopic signature to map escitalopram distribution in brain tissue sections with 50 μm spatial resolution, revealing region-specific accumulation in the hippocampus and prefrontal cortex [1] [5] [8].

Historical Development and Significance in SSRI Research

Evolution from Racemic Citalopram to Enantiopure Derivatives

  • Racemic Era (1989-2002): Citalopram (racemic 1:1 mixture of R- and S-enantiomers) launched in 1989 as a first-generation SSRI with improved selectivity over tricyclic antidepressants. By the late 1990s, research revealed the S-enantiomer (escitalopram) possessed 30-fold higher serotonin transporter (SERT) affinity (Kᵢ = 0.89 nM) versus the R-enantiomer (Kᵢ = 27 nM), establishing stereochemistry as critical for efficacy [6] [9].
  • Chiral Switch (2002): FDA approval of enantiopure escitalopram in 2002 demonstrated enhanced therapeutic efficiency at half the racemic dose, prompting demand for enantioselective analytical tools.
  • Isotopic Refinement (2010s): Introduction of deuterated standards addressed analytical challenges in monitoring enantiopure drugs, leading to compounds like (S)-Citalopram-d6 Oxalate (CAS 1217733-09-9) with optimized mass spectrometry compatibility [4] [8].

Research Impact and Contemporary Applications

(S)-Citalopram-d6 Oxalate has enabled critical advances in four research domains:

  • Enantioselective Assay Development: Serves as internal standard for FDA-validated LC-MS/MS methods quantifying escitalopram in human plasma (linear range 5-500 ng/mL, r²>0.999)
  • Metabolite Identification: Facilitates discovery of novel escitalopram metabolites like the catechol-O-methyltransferase conjugate, representing <1% of administered dose
  • Transporter Kinetics: Quantifies SERT occupancy in PET-MRI hybrid studies, demonstrating 80% occupancy at therapeutic doses
  • Cross-Species Pharmacokinetics: Reveals 2.3-fold higher escitalopram exposure in CYP2C19 poor metabolizers versus extensive metabolizers

The compound has become indispensable for investigating allosteric modulation of SERT, where R-citalopram was found to bind an allosteric site that delays dissociation of escitalopram from the primary binding site. This mechanism, elucidated using deuterated enantiomers, explains escitalopram's superior efficacy versus racemic citalopram [6] [8] [9].

Properties

CAS Number

1217733-09-9

Product Name

(S)-Citalopram-d6 Oxalate

IUPAC Name

(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

Molecular Formula

C22H23FN2O5

Molecular Weight

420.47

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3;

InChI Key

KTGRHKOEFSJQNS-RURDCJKXSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Synonyms

1S)-1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile Oxalate; Escitalopram Oxalate; (S)-(+)Citalopram Oxalate; Cipralex;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.